3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile
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Overview
Description
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a benzodiazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole ring, followed by the formation of the azetidine ring, and finally the introduction of the benzonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of reagents, catalysts, and purification methods are critical to achieving a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and binding affinity, while the benzonitrile group may influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
Uniqueness
3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile is unique due to the presence of both the azetidine and benzonitrile groups, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-21-17-7-2-3-8-18(17)23(13)16-11-22(12-16)19(24)15-6-4-5-14(9-15)10-20/h2-9,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZKMNHNPXZDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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